molecular formula C7H7BrFNO B2681480 (2-Amino-3-bromo-5-fluorophenyl)methanol CAS No. 55414-45-4

(2-Amino-3-bromo-5-fluorophenyl)methanol

Cat. No.: B2681480
CAS No.: 55414-45-4
M. Wt: 220.041
InChI Key: HDKIYKOIAJDNGV-UHFFFAOYSA-N
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Description

(2-Amino-3-bromo-5-fluorophenyl)methanol is an aromatic compound with a unique structure that includes amino, bromo, and fluoro substituents on a phenyl ring

Scientific Research Applications

(2-Amino-3-bromo-5-fluorophenyl)methanol has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-amino-5-fluorophenol, followed by the reduction of the resulting bromo compound to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production methods for (2-Amino-3-bromo-5-fluorophenyl)methanol often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of palladium-catalyzed coupling reactions can be employed to introduce the bromo and fluoro substituents in a controlled manner .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-bromo-5-fluorophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a simpler phenylmethanol derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 2-amino-3-bromo-5-fluorobenzaldehyde, while reduction of the bromo group can produce 2-amino-5-fluorophenylmethanol .

Mechanism of Action

The mechanism of action of (2-Amino-3-bromo-5-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and fluoro substituents can enhance binding affinity through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-3-bromo-5-fluorophenyl)methanol is unique due to the presence of both bromo and fluoro substituents, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the design of molecules with specific biological activities .

Properties

IUPAC Name

(2-amino-3-bromo-5-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKIYKOIAJDNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0.5M suspension of 2-amino-3-bromo-5-fluorobenzoic acid in THF in an ice bath was slowly added borane (1.0M/THF, 3 eq). The reaction mixture was stirred at ambient temperature for 24 h. The mixture was recooled to 0° C. and quenched with methanol and concentrated to remove solvent. The residue was taken into ethyl acetate and organic phase was washed with water, saturated sodium bicarbonate, brine, dried over sodium sulfate and concentrated to give yellow solid in 90% yield. ES/MS m/z 220/222 (MH+).
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